

Spectroscopic and Methodological Deep Dive: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Cat. No.: B014853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

This technical guide provides an in-depth look at the spectroscopic properties of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**, a heterocyclic compound of interest in pharmaceutical research. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside a complete dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2945	Strong	C-H stretch (aliphatic)
2840	Medium	C-H stretch (aliphatic)
2785	Medium	C-H stretch (aliphatic)
1690	Strong	C=O stretch (ketone)[1]
1590	Medium	C=C stretch (aromatic)

Note: The IR spectrum was obtained from a neat sample.[1]

Due to the lack of publicly available experimental NMR and MS data for **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**, the following tables provide predicted data based on standard chemical shift values and fragmentation patterns of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.70	dd	1H	H-2' (Pyridine)
~8.60	dd	1H	H-6' (Pyridine)
~7.90	dt	1H	H-4' (Pyridine)
~7.40	dd	1H	H-5' (Pyridine)
~3.50	m	1H	H-3 (Pyrrolidine)
~3.20	m	1H	H-5a (Pyrrolidine)
~2.90	m	1H	H-5b (Pyrrolidine)
~2.60	m	1H	H-2a (Pyrrolidine)
~2.40	s	3H	N-CH ₃
~2.30	m	1H	H-2b (Pyrrolidine)
~2.10	m	2H	H-4 (Pyrrolidine)

Table 3: Predicted ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~198.0	C=O
~153.0	C-6' (Pyridine)
~150.0	C-2' (Pyridine)
~137.0	C-4' (Pyridine)
~133.0	C-3' (Pyridine)
~123.5	C-5' (Pyridine)
~58.0	C-5 (Pyrrolidine)
~56.0	C-2 (Pyrrolidine)
~45.0	C-3 (Pyrrolidine)
~42.0	N-CH ₃
~25.0	C-4 (Pyrrolidine)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
190	Moderate	[M] ⁺ (Molecular Ion)
106	High	[C ₆ H ₄ NO] ⁺ (Nicotinoyl fragment)
84	High	[C ₅ H ₁₀ N] ⁺ (1-Methylpyrrolidine fragment)
57	Moderate	[C ₃ H ₅ N] ⁺

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.

Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone can be achieved through the reaction of nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[1]

Procedure:

- A solution of nicotine-1'-oxide is treated with ferric nitrate and tartaric acid.
- The reaction mixture is stirred at room temperature.
- The resulting product is purified by preparative thin-layer chromatography (TLC) on silica gel (SiO_2 PF-254).[1]
- The TLC is developed using a solvent system of chloroform, methanol, and concentrated ammonia (90:10:1 v/v/v).[1]

Spectroscopic Analysis

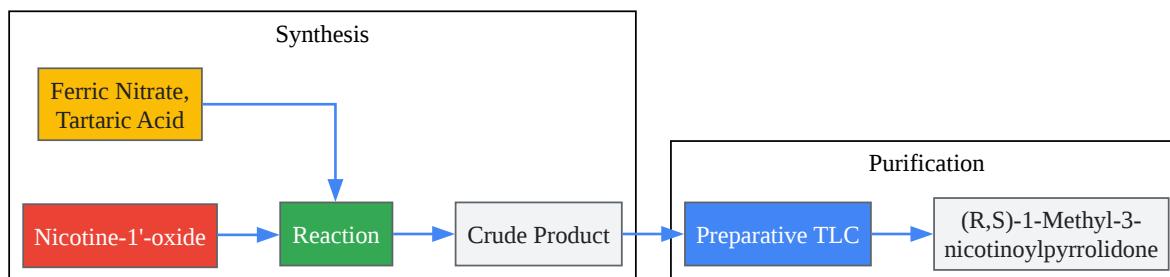
A small quantity of the purified **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**, as a neat liquid, is placed between two potassium bromide (KBr) plates to form a thin film.[2] The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their mass-to-charge ratio.

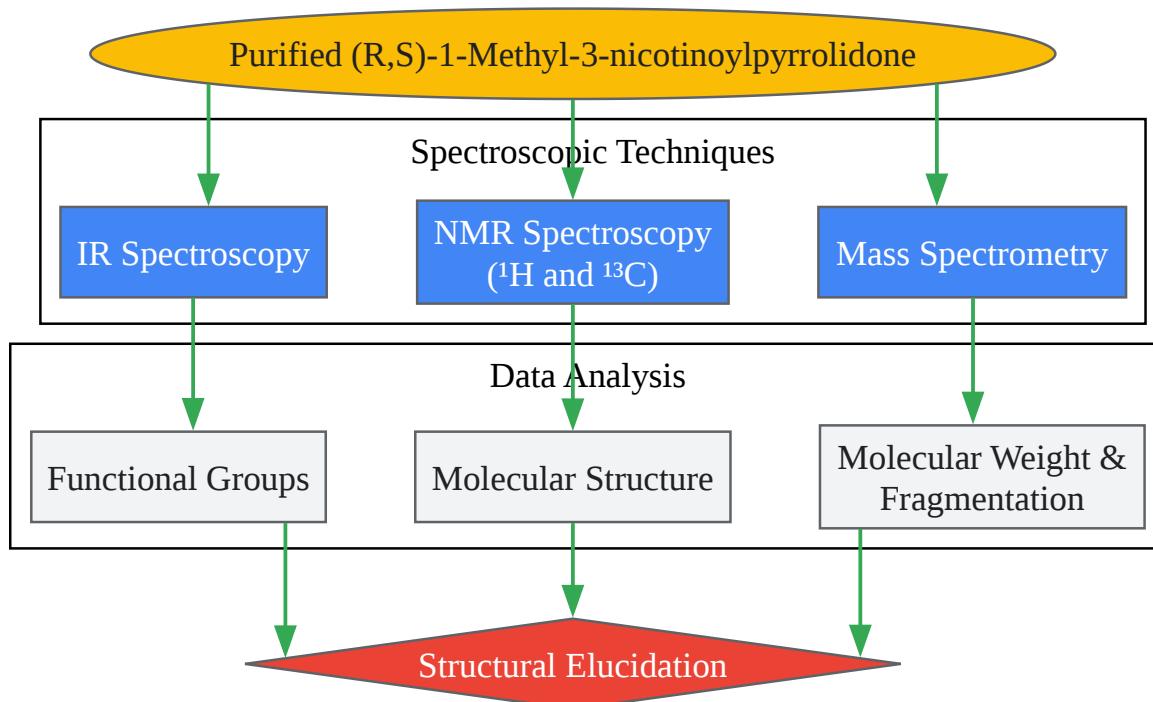
Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Spectroscopic and Methodological Deep Dive: (R,S)-1-Methyl-3-nicotinoylpyrrolidone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014853#spectroscopic-data-nmr-ir-ms-for-r-s-1-methyl-3-nicotinoylpyrrolidone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

